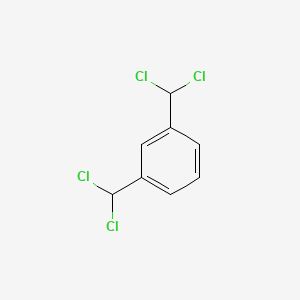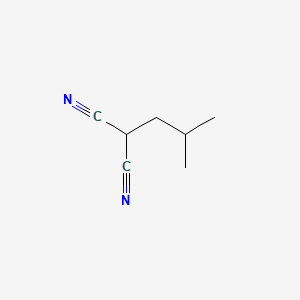
Formic acid--chloromethanol (1/1)
Descripción general
Descripción
Formic acid–chloromethanol (1/1) is a chemical compound that combines formic acid and chloromethanol in a 1:1 molar ratioThis compound is used in various scientific research applications due to its unique properties as a reagent, solvent, and precursor in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Formic acid–chloromethanol (1/1) can be synthesized through the reaction of formic acid with chloromethanol under controlled conditions. The reaction typically involves mixing equimolar amounts of formic acid and chloromethanol in a suitable solvent, such as dichloromethane, at low temperatures to prevent side reactions. The reaction mixture is then stirred for several hours to ensure complete reaction, followed by purification through distillation or recrystallization to obtain the desired compound .
Industrial Production Methods
Industrial production of formic acid–chloromethanol (1/1) involves similar synthetic routes but on a larger scale. The process may include additional steps such as continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Formic acid–chloromethanol (1/1) undergoes various chemical reactions, including:
Oxidation: The formic acid component can be oxidized to carbon dioxide and water.
Reduction: The chloromethanol component can be reduced to methanol.
Substitution: The chlorine atom in chloromethanol can be substituted with other nucleophiles, such as hydroxide ions, to form methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium hydroxide are employed under basic conditions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Methanol.
Substitution: Methanol and corresponding substituted products.
Aplicaciones Científicas De Investigación
Formic acid–chloromethanol (1/1) has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions.
Medicine: Utilized in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Applied in the production of polymers, resins, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of formic acid–chloromethanol (1/1) involves its interaction with molecular targets through its functional groups. The formic acid component can act as a proton donor, participating in acid-base reactions, while the chloromethanol component can undergo nucleophilic substitution reactions. These interactions facilitate various chemical transformations, making the compound valuable in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Formic acid–methanol: A similar compound where methanol replaces chloromethanol.
Acetic acid–chloromethanol: Where acetic acid replaces formic acid.
Formic acid–ethanol: Where ethanol replaces chloromethanol.
Uniqueness
Formic acid–chloromethanol (1/1) is unique due to the presence of both a carboxylic acid and a chloromethyl group, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile reagent in organic synthesis, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
chloromethanol;formic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3ClO.CH2O2/c2*2-1-3/h3H,1H2;1H,(H,2,3) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTBPPDKNJLZKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(O)Cl.C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60785048 | |
| Record name | Formic acid--chloromethanol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60785048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30566-31-5 | |
| Record name | Formic acid--chloromethanol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60785048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Tert-butoxycarbonyl)-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-6-carboxylic acid](/img/structure/B3326979.png)

![methyl 4-amino-9-hydroxy-8,8-dimethyl-3,10-dioxatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),4,7(11),12,14-hexaene-5-carboxylate](/img/structure/B3326990.png)








![5,6,14,15,23,24-hexabromo-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene](/img/structure/B3327058.png)

